![molecular formula C13H19N3O4S B7555069 2-[4-(4-Sulfamoylphenyl)piperazin-1-yl]propanoic acid](/img/structure/B7555069.png)
2-[4-(4-Sulfamoylphenyl)piperazin-1-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(4-Sulfamoylphenyl)piperazin-1-yl]propanoic acid, also known as SPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. SPP is a derivative of piperazine and is a member of the sulfonamide family of compounds.
Applications De Recherche Scientifique
2-[4-(4-Sulfamoylphenyl)piperazin-1-yl]propanoic acid has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to have a high affinity for the serotonin 5-HT1A receptor, which plays a crucial role in the regulation of mood, anxiety, and stress. This compound has also been found to be a potent inhibitor of carbonic anhydrase IX, an enzyme that is overexpressed in various types of cancer. Additionally, this compound has been shown to have anticonvulsant and neuroprotective properties, making it a potential candidate for the treatment of epilepsy and other neurological disorders.
Mécanisme D'action
The mechanism of action of 2-[4-(4-Sulfamoylphenyl)piperazin-1-yl]propanoic acid is not fully understood, but it is believed to involve the modulation of the serotonin 5-HT1A receptor. This compound has been shown to act as a partial agonist at this receptor, which results in the activation of downstream signaling pathways that regulate mood, anxiety, and stress. Additionally, this compound has been found to inhibit carbonic anhydrase IX, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to modulate the release of neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood and behavior. This compound has also been shown to have anticonvulsant and neuroprotective properties, which may be due to its ability to modulate ion channels and reduce oxidative stress. Additionally, this compound has been found to inhibit the growth and proliferation of cancer cells, suggesting that it may have potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-[4-(4-Sulfamoylphenyl)piperazin-1-yl]propanoic acid is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. Additionally, this compound has been extensively studied, and its mechanism of action and physiological effects are well understood. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments. Additionally, this compound has not been extensively studied in vivo, which may limit its potential applications in clinical settings.
Orientations Futures
There are several future directions for the study of 2-[4-(4-Sulfamoylphenyl)piperazin-1-yl]propanoic acid. One potential area of research is the development of this compound analogs with improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurological disorders and cancer. Finally, the use of this compound in combination with other drugs may enhance its therapeutic potential and should be explored in future studies.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in medicinal chemistry, pharmacology, and neuroscience. Its relatively simple synthesis method and well-understood mechanism of action make it an attractive candidate for laboratory experiments. However, further research is needed to fully understand its potential therapeutic applications and to develop this compound analogs with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of 2-[4-(4-Sulfamoylphenyl)piperazin-1-yl]propanoic acid involves the reaction between 4-aminobenzenesulfonamide and 1-benzylpiperazine in the presence of acetic anhydride and triethylamine. The resulting product is then treated with 2-bromoacetic acid to yield this compound. The synthesis of this compound is relatively simple and can be achieved through a two-step reaction process.
Propriétés
IUPAC Name |
2-[4-(4-sulfamoylphenyl)piperazin-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4S/c1-10(13(17)18)15-6-8-16(9-7-15)11-2-4-12(5-3-11)21(14,19)20/h2-5,10H,6-9H2,1H3,(H,17,18)(H2,14,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMIXTXHDBLZQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCN(CC1)C2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[Cyclopropylmethyl(oxane-2-carbonyl)amino]acetic acid](/img/structure/B7554993.png)

![3-[Ethyl(propyl)amino]-3-oxopropanoic acid](/img/structure/B7554997.png)
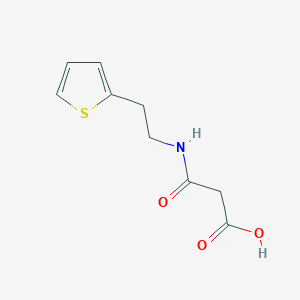

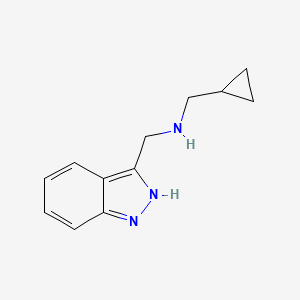
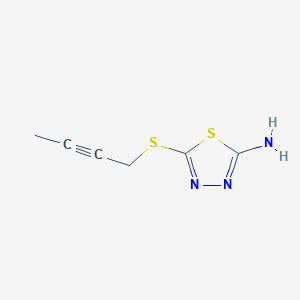
![1-(5-Chlorothiophene-2-carbonyl)-3-[(sulfamoylamino)methyl]piperidine](/img/structure/B7555036.png)
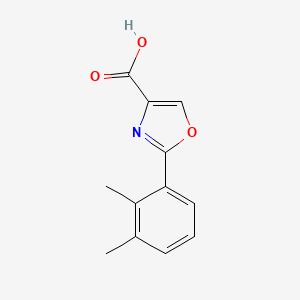
![5-bromo-N-[2-(3-methylphenyl)ethyl]thiophene-3-carboxamide](/img/structure/B7555050.png)
![(2Z)-2-[3-[2-(4-chlorophenyl)-2-hydroxyethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetonitrile](/img/structure/B7555056.png)
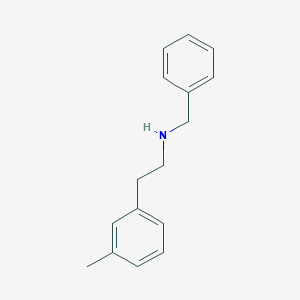
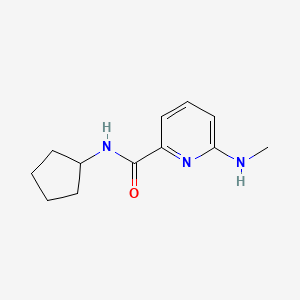
![3-[(E)-2-(Quinolin-2-yl)ethenyl]phenol](/img/structure/B7555075.png)